3-Ethyl[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-phenylphenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a phenyl group attached to the phenol ring. It is used in various applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-phenylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-ethyl-6-phenylphenol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of 2-ethyl-6-phenylphenol
Scientific Research Applications
2-Ethyl-6-phenylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethyl-6-phenylphenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also interfere with cellular signaling pathways, leading to its antimicrobial effects.
Comparison with Similar Compounds
Phenol: The simplest member of the phenol family, lacking the ethyl and phenyl groups.
2-Ethylphenol: Similar structure but lacks the additional phenyl group.
6-Phenylphenol: Similar structure but lacks the ethyl group.
Uniqueness: 2-Ethyl-6-phenylphenol is unique due to the presence of both an ethyl and a phenyl group, which confer distinct chemical properties and reactivity compared to its simpler counterparts. This makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
374936-02-4 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-ethyl-6-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-2-11-9-6-10-13(14(11)15)12-7-4-3-5-8-12/h3-10,15H,2H2,1H3 |
InChI Key |
ADHVILAGEGKWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.